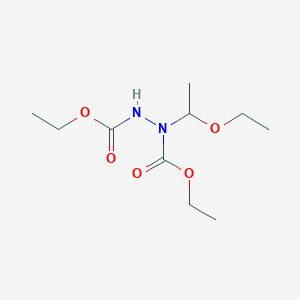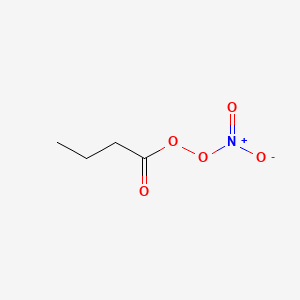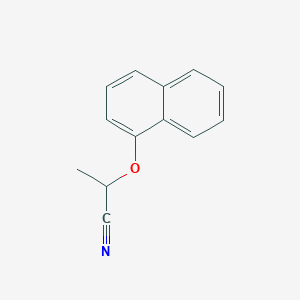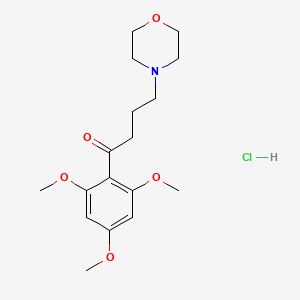
Butyrophenone, 4-morpholino-2',4',6'-trimethoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is a chemical compound that belongs to the butyrophenone class This class of compounds is known for its diverse applications, particularly in the field of medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride typically involves the reaction of a butyrophenone derivative with morpholine and trimethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the hydrochloride salt form of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on dopamine receptors, particularly the D2 receptor, which plays a crucial role in the regulation of neurotransmission. By modulating these receptors, the compound can influence various physiological processes, including mood, cognition, and motor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic agent.
Droperidol: Another butyrophenone compound used for its antiemetic and sedative properties.
Bromperidol: A first-generation antipsychotic similar to haloperidol.
Uniqueness
Butyrophenone, 4-morpholino-2’,4’,6’-trimethoxy-, hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other butyrophenone derivatives. The presence of morpholino and trimethoxy groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
35535-29-6 |
|---|---|
Molekularformel |
C17H26ClNO5 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
4-morpholin-4-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)5-4-6-18-7-9-23-10-8-18;/h11-12H,4-10H2,1-3H3;1H |
InChI-Schlüssel |
DWXAPHYWKQFGGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCOCC2)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


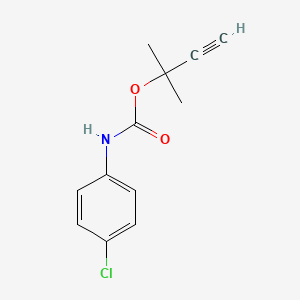
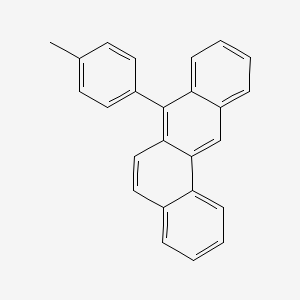
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

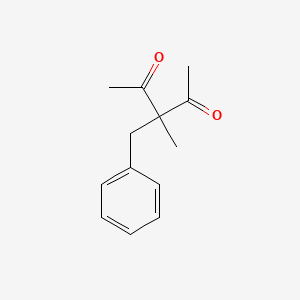
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
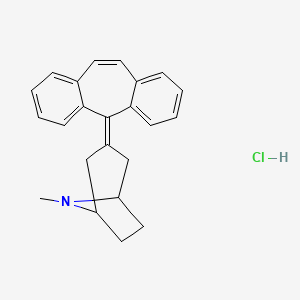
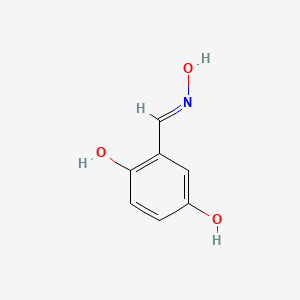

![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)

